Darusentan, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Darusentan, ®- is a selective endothelin ETA receptor antagonist. It is primarily being evaluated for its potential in treating conditions such as congestive heart failure and hypertension .
準備方法
The preparation of optically pure (+)-darusentan involves several steps. Initially, a chiral ketone derived from fructose or its hydrate is used as a catalyst to catalyze the asymmetric epoxidation of an alpha, beta-unsaturated alkene. The resulting epoxy compound undergoes a ring-opening reaction, followed by a substitution reaction and hydrolysis to yield optically pure (+)-darusentan . This method aims to achieve industrial-scale production with high yield and purity .
化学反応の分析
Darusentan, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Darusentan, ®- has several scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of endothelin receptor antagonists.
Biology: It is used to investigate the role of endothelin receptors in various physiological and pathological processes.
Medicine: It is being evaluated for its potential in treating resistant hypertension and congestive heart failure
Industry: It is used in the development of new therapeutic agents targeting endothelin receptors.
作用機序
Darusentan, ®- exerts its effects by selectively blocking the endothelin ETA receptors. This blockade prevents endothelin-1, a potent vasoconstrictor, from binding to its receptor, leading to peripheral vasodilatation. This mechanism helps in reducing blood pressure and improving cardiac output without significantly affecting heart rate or cardiac contractility .
類似化合物との比較
Darusentan, ®- is compared with other endothelin receptor antagonists such as bosentan and ambrisentan. While all these compounds target endothelin receptors, darusentan is unique in its selectivity for the ETA receptor, which is primarily responsible for vasoconstriction . This selectivity makes darusentan potentially more effective in treating conditions like resistant hypertension .
Similar compounds include:
Bosentan: A dual endothelin receptor antagonist that blocks both ETA and ETB receptors.
Ambrisentan: Another selective ETA receptor antagonist used in the treatment of pulmonary arterial hypertension.
Darusentan’s unique selectivity for the ETA receptor distinguishes it from these similar compounds, potentially offering more targeted therapeutic effects .
特性
CAS番号 |
221176-51-8 |
---|---|
分子式 |
C22H22N2O6 |
分子量 |
410.4 g/mol |
IUPAC名 |
(2R)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m0/s1 |
InChIキー |
FEJVSJIALLTFRP-IBGZPJMESA-N |
異性体SMILES |
COC1=CC(=NC(=N1)O[C@@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
正規SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。